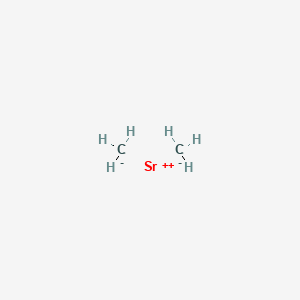
Strontium dimethanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Strontium dimethanide is a chemical compound that features strontium, an alkaline earth metal, bonded with methanide groups. Strontium itself is a soft, silvery-white, highly reactive metal that belongs to Group 2 of the periodic table
Méthodes De Préparation
The synthesis of strontium dimethanide typically involves the reaction of strontium metal with methanide precursors under controlled conditions. One common method is the direct reaction of strontium with methanide in an inert atmosphere to prevent oxidation. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired compound. Industrial production methods may involve more sophisticated techniques such as sol-gel processes, precipitation from solution, or mechanochemical routes to ensure high purity and yield .
Analyse Des Réactions Chimiques
Strontium dimethanide undergoes various chemical reactions, including:
Oxidation: When exposed to oxygen, this compound can form strontium oxide and other oxidation products.
Reduction: The compound can be reduced under specific conditions to yield elemental strontium and methanide.
Substitution: this compound can participate in substitution reactions where the methanide groups are replaced by other functional groups. Common reagents used in these reactions include oxygen, hydrogen, and various halogens.
Applications De Recherche Scientifique
Strontium dimethanide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other strontium-containing compounds and materials.
Mécanisme D'action
The mechanism of action of strontium dimethanide involves its interaction with molecular targets and pathways within biological systems. In bone regeneration, for example, this compound stimulates the differentiation of pre-osteoblasts into osteoblasts, promoting bone formation. It also reduces the resorption of bone by osteoclasts, thereby enhancing bone density and strength . The compound’s ability to interact with calcium-sensing receptors and other cellular pathways underlies its therapeutic effects .
Comparaison Avec Des Composés Similaires
Strontium dimethanide can be compared with other strontium-containing compounds such as strontium ranelate and strontium aluminate. While strontium ranelate is primarily used in the treatment of osteoporosis due to its dual action on bone formation and resorption, this compound’s applications extend to various fields, including luminescent materials and electronic devices . Similar compounds include strontium oxide, strontium hydroxide, and strontium carbonate, each with its unique properties and applications .
Propriétés
Numéro CAS |
108899-22-5 |
|---|---|
Formule moléculaire |
C2H6Sr |
Poids moléculaire |
117.69 g/mol |
Nom IUPAC |
strontium;carbanide |
InChI |
InChI=1S/2CH3.Sr/h2*1H3;/q2*-1;+2 |
Clé InChI |
MMBJNPLCOWRTOO-UHFFFAOYSA-N |
SMILES canonique |
[CH3-].[CH3-].[Sr+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[(2,4-Dichlorophenyl)methylidene]amino}oxy)-3-methylbutanoic acid](/img/structure/B14328819.png)
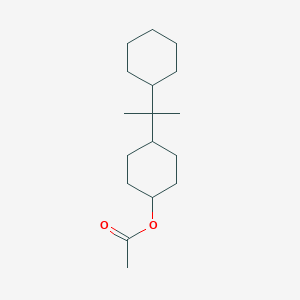
![2-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1-propan-2-ylbenzo[e]benzimidazole;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B14328833.png)
![6,7-Dihydro-3H,5H-[1,2]dithiolo[3,4-b][1,4]dithiepine-3-thione](/img/structure/B14328843.png)
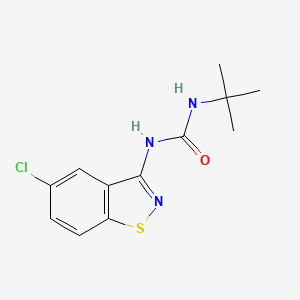
![1-[Ethoxy(4-methoxyphenyl)methyl]-2,3-dimethyl-1H-indole](/img/structure/B14328857.png)
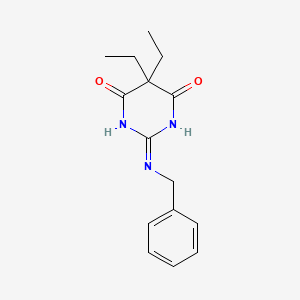
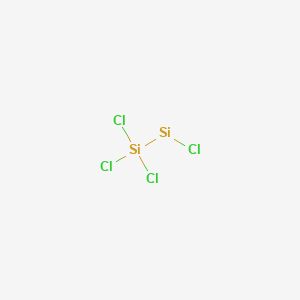
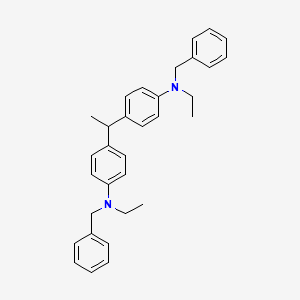
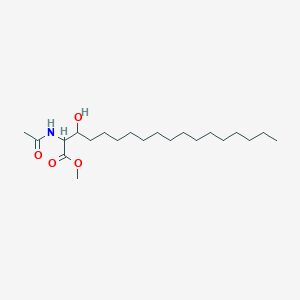
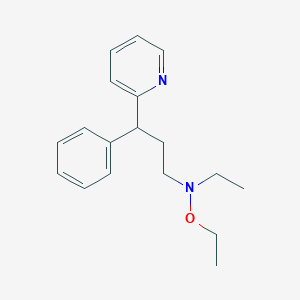
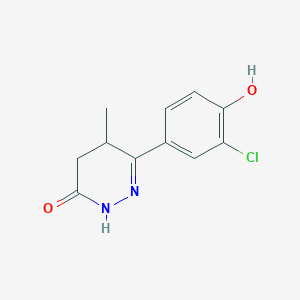
![4-Methyl-N-[(4-methylphenyl)(oxo-lambda~4~-sulfanylidene)methyl]aniline](/img/structure/B14328881.png)
![5-{[tert-Butyl(dimethyl)silyl]oxy}undec-2-en-4-one](/img/structure/B14328891.png)
